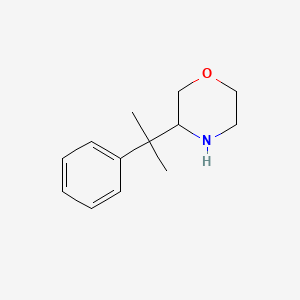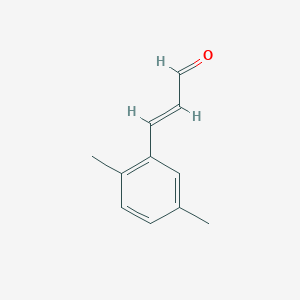
3-(2,5-Dimethylphenyl)acrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dimethylphenyl)prop-2-enal is an organic compound characterized by the presence of an aldehyde group (-CHO) and a phenyl ring substituted with two methyl groups at the 2 and 5 positions. This compound is part of the cinnamaldehyde family, known for its aromatic properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethylphenyl)prop-2-enal typically involves the crossed-aldol condensation of 2,5-dimethylbenzaldehyde and acetaldehyde in the presence of a base. The reaction proceeds as follows:
Reactants: 2,5-dimethylbenzaldehyde and acetaldehyde.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Solvent: An aqueous or alcoholic medium.
Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the product is complete.
Industrial Production Methods
In an industrial setting, the synthesis of 3-(2,5-dimethylphenyl)prop-2-enal can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,5-Dimethylphenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfuric acid (H₂SO₄), and halogenation with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(2,5-Dimethylphenyl)propanoic acid.
Reduction: 3-(2,5-Dimethylphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-(2,5-Dimethylphenyl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the fragrance and flavor industry due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 3-(2,5-dimethylphenyl)prop-2-enal involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It may modulate the activity of key signaling pathways, such as the NF-κB pathway, leading to anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnamaldehyde: 3-Phenylprop-2-enal, the parent compound of the cinnamaldehyde family.
2,5-Dimethylcinnamaldehyde: Similar structure but with different substitution patterns on the phenyl ring.
Uniqueness
3-(2,5-Dimethylphenyl)prop-2-enal is unique due to the specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity compared to other cinnamaldehyde derivatives.
Propriétés
Formule moléculaire |
C11H12O |
|---|---|
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
(E)-3-(2,5-dimethylphenyl)prop-2-enal |
InChI |
InChI=1S/C11H12O/c1-9-5-6-10(2)11(8-9)4-3-7-12/h3-8H,1-2H3/b4-3+ |
Clé InChI |
RYMBNFBPNCLEKN-ONEGZZNKSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)C)/C=C/C=O |
SMILES canonique |
CC1=CC(=C(C=C1)C)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




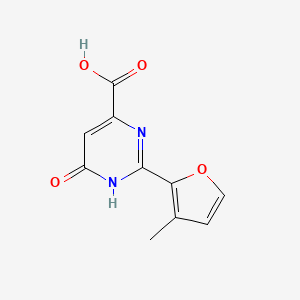
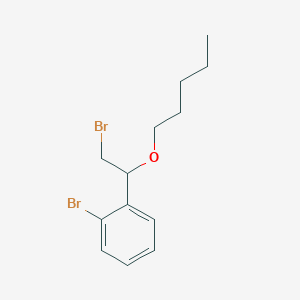
![4-[4-(Propan-2-yloxy)phenoxy]piperidine](/img/structure/B13525304.png)
![1-Fluorospiro[2.3]hexan-5-amine](/img/structure/B13525305.png)
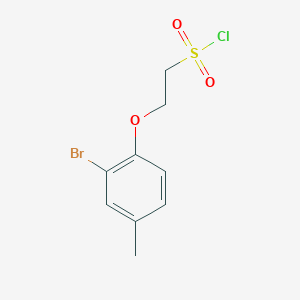

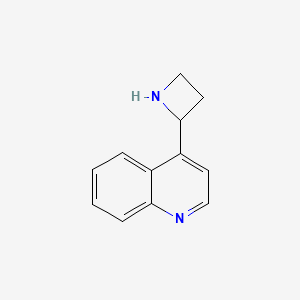
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine](/img/structure/B13525313.png)
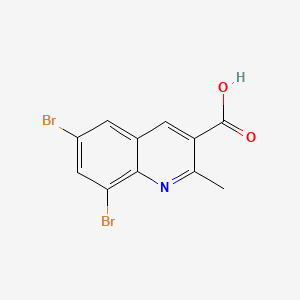
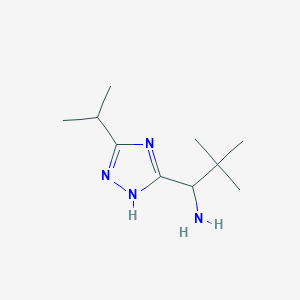
![(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B13525347.png)
